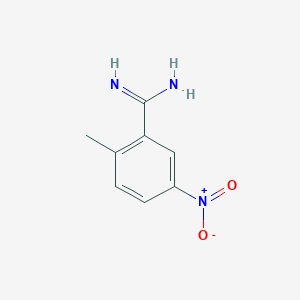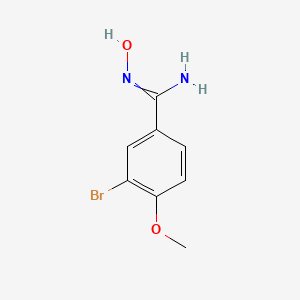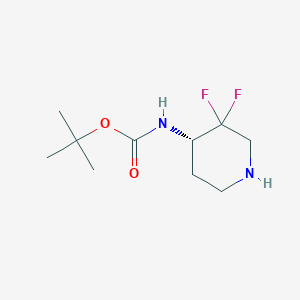![molecular formula C44H85NO8P+ B15147881 2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioleoylphosphatidylcholine is a phospholipid commonly used in scientific research and industrial applications. It is a major component of cell membranes and plays a crucial role in maintaining the structural integrity and functionality of cells. Dioleoylphosphatidylcholine is often used in the preparation of liposomes and lipid bilayers for various experimental purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioleoylphosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, dioleoylphosphatidylcholine is produced using large-scale chemical reactors. The process involves the same basic principles as laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality dioleoylphosphatidylcholine suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dioleoylphosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions
Oxidation: Dioleoylphosphatidylcholine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dioleoylphosphatidylcholine can lead to the formation of hydroperoxides, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Dioleoylphosphatidylcholine has a wide range of applications in scientific research, including:
Wirkmechanismus
Dioleoylphosphatidylcholine exerts its effects primarily through its role in cell membrane structure and function. It interacts with various proteins and other lipids to maintain membrane fluidity, permeability, and stability. The molecular targets and pathways involved include interactions with membrane-bound enzymes, receptors, and ion channels, which are crucial for cellular signaling and homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioleoylphosphatidylethanolamine: Another phospholipid with similar structural properties but different headgroup chemistry, affecting its behavior in membranes.
Dipalmitoylphosphatidylcholine: A saturated phospholipid with different fatty acid chains, leading to variations in membrane fluidity and phase behavior.
Uniqueness
Dioleoylphosphatidylcholine is unique due to its unsaturated fatty acid chains, which confer greater fluidity and flexibility to lipid bilayers compared to saturated phospholipids. This property makes it particularly useful in applications requiring dynamic membrane environments .
Eigenschaften
Molekularformel |
C44H85NO8P+ |
|---|---|
Molekulargewicht |
787.1 g/mol |
IUPAC-Name |
2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/t42-/m1/s1 |
InChI-Schlüssel |
SNKAWJBJQDLSFF-HUESYALOSA-O |
Isomerische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)
![4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15147814.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)
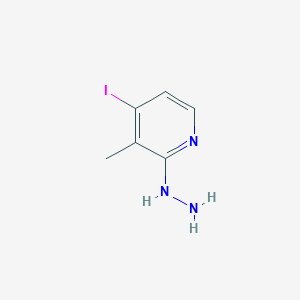
![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B15147824.png)
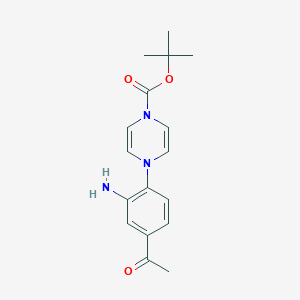
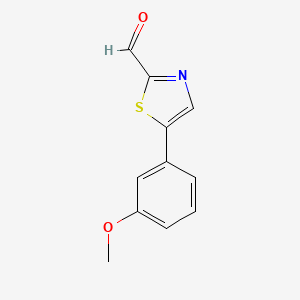
![3,4-Bis[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B15147849.png)
![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
